5-(thiophen-3-yl)-2-{[3-(trifluoromethyl)phenyl]amino}pyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
5-(THIOPHEN-3-YL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of pyridopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(THIOPHEN-3-YL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. The starting materials might include thiophene derivatives, trifluoromethyl-substituted anilines, and pyridopyrimidine precursors. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the thiophene and trifluoromethylphenyl groups.
Cyclization: reactions to form the pyridopyrimidine core.
Amidation: or reactions to attach the amino group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the pyridopyrimidine core or the trifluoromethyl group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or thiophene sulfone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds like this are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against specific biological targets, making them candidates for drug development.
Medicine
Medicinally, pyridopyrimidine derivatives have been investigated for their potential to treat various diseases, including cancer, inflammatory conditions, and infectious diseases. The specific compound might be evaluated for similar therapeutic applications.
Industry
In the industrial sector, such compounds could be used in the development of new materials, agrochemicals, or as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(THIOPHEN-3-YL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE would depend on its specific biological target. Generally, these compounds might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
Pyridopyrimidine derivatives: These compounds share the pyridopyrimidine core and may have similar biological activities.
Thiophene derivatives: Compounds containing the thiophene ring, which might exhibit similar chemical reactivity.
Trifluoromethylphenyl derivatives: Compounds with the trifluoromethylphenyl group, known for their stability and unique electronic properties.
Uniqueness
The uniqueness of 5-(THIOPHEN-3-YL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE lies in its combination of these three distinct moieties, which might confer unique biological and chemical properties not found in other compounds.
Properties
Molecular Formula |
C18H11F3N4OS |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
5-thiophen-3-yl-2-[3-(trifluoromethyl)anilino]-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H11F3N4OS/c19-18(20,21)11-2-1-3-12(8-11)23-17-24-15-14(16(26)25-17)13(4-6-22-15)10-5-7-27-9-10/h1-9H,(H2,22,23,24,25,26) |
InChI Key |
DBALIBYCTGZUQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC3=NC=CC(=C3C(=O)N2)C4=CSC=C4)C(F)(F)F |
Origin of Product |
United States |
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